An In-depth Technical Guide to 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine (CAS 1060809-07-5)
An In-depth Technical Guide to 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine (CAS 1060809-07-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine, a fluorinated pyridine derivative of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group and a chloro-substituted pyridine ring suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. This document will delve into its physicochemical properties, a proposed enantioselective synthetic route, detailed analytical characterization, and its prospective applications in drug discovery, grounded in the established principles of bioisosterism and scaffold-based drug design.
Introduction: The Significance of Fluorinated Pyridine Scaffolds
The pyridine ring is a ubiquitous motif in a vast number of pharmaceuticals and agrochemicals.[1] Its derivatives are central to the development of a wide range of therapeutic agents.[1][2] The introduction of a chlorine atom onto the pyridine ring, as seen in chloropyridine derivatives, provides a versatile handle for further chemical modifications, including nucleophilic aromatic substitution and cross-coupling reactions, which are fundamental in the construction of complex molecular architectures for drug discovery.[2][3]
Furthermore, the incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, into drug candidates has become a cornerstone of modern medicinal chemistry.[4] The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4] The compound 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine combines these two privileged structural motifs, making it a compelling scaffold for the development of novel bioactive compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for designing synthetic and analytical protocols.
| Property | Value | Source |
| CAS Number | 1060809-07-5 | N/A |
| Molecular Formula | C₇H₆ClF₃N₂ | N/A |
| Molecular Weight | 210.59 g/mol | N/A |
| IUPAC Name | 1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanamine | N/A |
| Appearance | Predicted to be a liquid or low-melting solid | N/A |
| Boiling Point | Estimated to be similar to related compounds (~230 °C) | [5] |
Proposed Enantioselective Synthesis
The proposed synthetic pathway commences with the precursor ketone, 1-(4-chloropyridin-2-yl)ethanone, which can be synthesized from commercially available starting materials.[8]
Synthesis of the Ketone Precursor: 1-(4-Chloropyridin-2-yl)ethanone
The synthesis of the key ketone intermediate can be achieved through various established methods for the preparation of acetylpyridines.[8][9][][11]
Asymmetric Synthesis of the Target Amine
The enantioselective synthesis of the title compound can be achieved through a three-step sequence starting from the synthesized ketone. This method utilizes a chiral auxiliary to direct the stereochemical outcome of the reduction step.[6]
Step 1: Formation of the N-sulfinyl Imine
The ketone, 1-(4-chloropyridin-2-yl)ethanone, is condensed with a chiral sulfinamide, such as (R)- or (S)-2-methylpropane-2-sulfinamide (Ellman's auxiliary), in the presence of a Lewis acid catalyst like titanium(IV) ethoxide. This reaction forms the corresponding chiral N-sulfinyl imine.
Step 2: Diastereoselective Reduction
The chiral N-sulfinyl imine is then subjected to diastereoselective reduction. The choice of reducing agent is critical for achieving high diastereoselectivity. Common reducing agents for this transformation include L-Selectride® or sodium borohydride in the presence of a chelating agent. The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine from the approach of the hydride reagent.[12]
Step 3: Deprotection of the Sulfinyl Group
The final step involves the removal of the sulfinyl group under acidic conditions, typically with hydrochloric acid in a protic solvent like methanol or isopropanol, to yield the desired enantiomerically enriched 1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanamine as its hydrochloride salt.
Caption: Proposed workflow for the asymmetric synthesis of the target amine.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. Based on the analysis of structurally related molecules, the following spectral data are predicted for 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine.[13][14][15][16][17][18][19][20][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methine proton adjacent to the trifluoromethyl group.
-
Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 will likely be the most downfield due to the anisotropic effect of the nitrogen atom. The protons at positions 3 and 5 will appear as a doublet and a doublet of doublets, respectively, with coupling constants characteristic of pyridine systems.
-
Methine Proton (-CH(NH₂)-): A quartet in the region of δ 4.5-5.0 ppm due to coupling with the three fluorine atoms of the CF₃ group.
-
Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbon at position 2, attached to the trifluoroethylamino group, and the carbon at position 4, bearing the chlorine atom, will be significantly influenced by these substituents.
-
Trifluoromethyl Carbon (-CF₃): A quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically observed around δ 125 ppm.
-
Methine Carbon (-CH(NH₂)-): A quartet due to two-bond coupling with the fluorine atoms (²JCF).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 210. Fragmentation patterns will likely involve the loss of the trifluoromethyl group (CF₃, mass = 69) and cleavage of the C-C bond between the pyridine ring and the side chain.[22][23]
Potential Applications in Drug Discovery
The structural features of 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine make it a highly attractive building block for the synthesis of novel drug candidates.
Kinase Inhibitors
The 2-aminopyridine moiety is a well-established scaffold in the design of kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[1] The chlorine atom at the 4-position provides a convenient point for further derivatization through cross-coupling reactions to explore structure-activity relationships (SAR).
Caption: Synthetic strategy towards potential kinase inhibitors.
Bioisosteric Replacement
The trifluoroethylamine moiety can act as a bioisostere for other functional groups, such as amides or sulfonamides. This substitution can lead to improved metabolic stability and cell permeability.[24]
Agrochemicals
Chloropyridine derivatives are also widely used in the agrochemical industry as herbicides and fungicides.[9][25] The introduction of a trifluoromethyl group could potentially enhance the efficacy and spectrum of activity of new agrochemical candidates.
Conclusion
1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine is a promising, yet underexplored, chemical entity with significant potential in the fields of medicinal chemistry and drug discovery. Its synthesis can be achieved through established asymmetric methodologies, and its structure offers multiple points for diversification. The combination of the reactive chloropyridine core and the beneficial properties of the trifluoroethylamine group makes it a valuable building block for the development of the next generation of therapeutic agents and agrochemicals. Further investigation into the biological activities of derivatives of this scaffold is highly warranted.
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